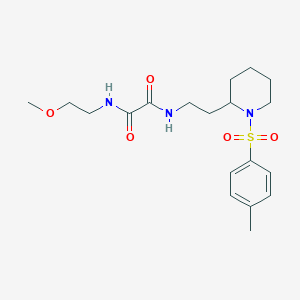![molecular formula C24H20ClN5O2S B2834689 N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-88-7](/img/structure/B2834689.png)
N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds often involve the use of hydrazonoyl halides as reagents . These compounds can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Applications De Recherche Scientifique
Adenosine Receptor Antagonism
A foundational study discovered a highly potent adenosine antagonist, CGS 15943, a compound closely related to the triazoloquinazoline family. This compound exhibited significant binding potency at both A1 and A2 receptors and demonstrated antagonist activity against 2-chloroadenosine in guinea pig tracheal strips, highlighting its potential for research into adenosine receptor-related physiological and pathological processes (J. Francis et al., 1988).
Selectivity for Human A3 Receptor Subtype
Further developments led to derivatives of CGS15943 that showed high affinity and selectivity for the human A3 receptor subtype, a notable achievement in targeting specific adenosine receptors. These derivatives, through modifications at the 5-amino group and other positions, demonstrated potential for selective therapeutic targeting of A3 receptors, underscoring the utility of the triazoloquinazoline scaffold in developing receptor subtype-specific agents (Y. C. Kim, X. Ji, K. Jacobson, 1996).
Synthesis and Functionalization
Research into the synthetic pathways of triazoloquinazoline derivatives revealed methods for creating novel compounds with diverse biological activities. The synthesis of triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles demonstrates the versatility of this chemical framework, enabling the exploration of a wide range of biological applications (M. Heras, David Font, A. Linden, J. M. Villalgordo, 2003).
Antihistaminic and Antimicrobial Potential
A significant body of research has explored the antihistaminic and antimicrobial potentials of triazoloquinazoline derivatives. Studies have identified compounds within this family that exhibit promising H1-antihistaminic activity with minimal sedation, alongside notable antimicrobial and nematicidal properties. These findings suggest the potential of triazoloquinazoline derivatives in developing new therapeutic agents for treating allergic reactions and infectious diseases (V. Alagarsamy, D. Shankar, S. Murugesan, 2008; C. Sanjeeva Reddy, Gaddam Rajesh Kumar, B. Sunitha, 2016).
Orientations Futures
The future directions for research on “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields. Given the broad spectrum of biological activities exhibited by compounds containing a triazole nucleus , there is potential for the development of new drugs and therapeutic agents.
Propriétés
IUPAC Name |
N-benzyl-7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-2-16-8-11-19(12-9-16)33(31,32)24-23-27-22(26-15-17-6-4-3-5-7-17)20-14-18(25)10-13-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGGCKWFXVKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)
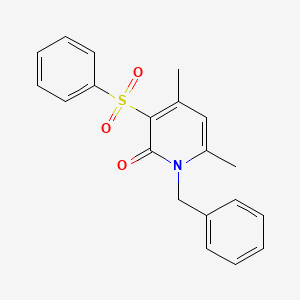
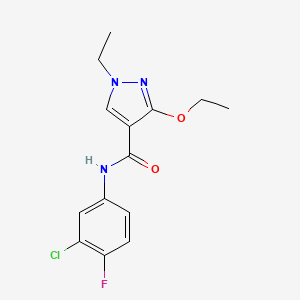

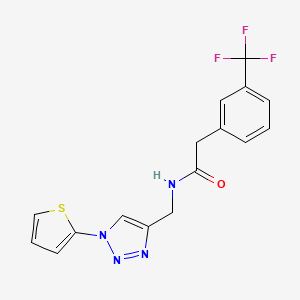
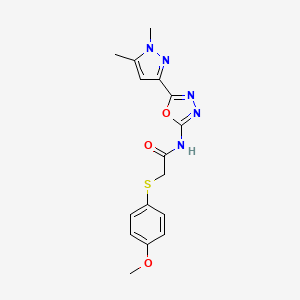
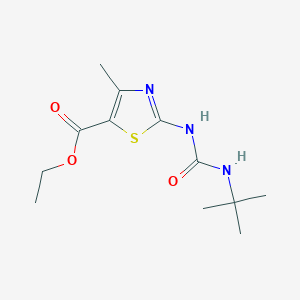
![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)
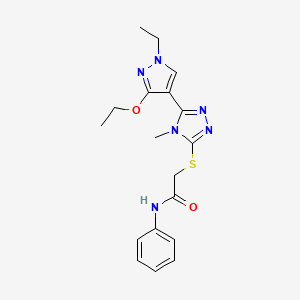

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)
